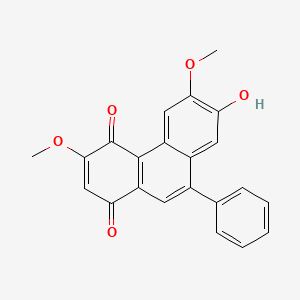![molecular formula C8H17ClN2O2 B8117209 tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride typically involves the reaction of cis-2-aminocyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is widely used in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can be deprotected under mild acidic conditions, releasing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[trans-2-aminocyclopropyl]carbamate hydrochloride
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride is unique due to its cis-configuration, which can influence the stereochemistry of the final product in synthetic applications. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZNMFHOVBUCK-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)


![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)





![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)

